2-Methylpyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the fused ring system.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting cellular processes such as proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidin-6-ol can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the methyl group at position 2.
Pyrazolo[3,4-d]pyrimidine: This compound has a different arrangement of the fused rings, leading to distinct chemical properties.
Pyrazolo[4,3-e][1,2,4]triazine: This compound includes an additional nitrogen atom in the ring system, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct photophysical properties and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-2-7-8-3-6(11)4-10(7)9-5/h2-4,11H,1H3 |
InChI Key |
PBIWMBRHPGMJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)O |
Origin of Product |
United States |
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